molecular formula C22H19ClN2O3 B5194842 Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate

Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate

Cat. No.: B5194842
M. Wt: 394.8 g/mol
InChI Key: YAGFXGFTVHCAHT-UHFFFAOYSA-N
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Description

Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate is an organic compound with a complex structure that includes a benzhydrylcarbamoylamino group and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate typically involves multiple steps:

    Formation of the benzhydrylcarbamoylamino group: This can be achieved by reacting benzhydrylamine with an appropriate isocyanate under controlled conditions.

    Introduction of the chlorobenzoate moiety: This step involves the esterification of 3-amino-4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.

    Coupling of the two moieties: The final step involves coupling the benzhydrylcarbamoylamino group with the chlorobenzoate moiety using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxybenzoates or tert-butoxybenzoates.

Scientific Research Applications

Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylcarbamoylamino group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, thereby modulating its activity. The chlorobenzoate moiety can also interact with other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(diphenylcarbamoylamino)-4-chlorobenzoate
  • Methyl 3-(benzhydrylamino)-4-chlorobenzoate
  • Methyl 3-(benzhydrylcarbamoylamino)-4-bromobenzoate

Uniqueness

Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate is unique due to the presence of both the benzhydrylcarbamoylamino group and the chlorobenzoate moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the chlorobenzoate moiety can enhance the compound’s reactivity in substitution reactions, while the benzhydrylcarbamoylamino group can improve its binding affinity to certain molecular targets.

Properties

IUPAC Name

methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-28-21(26)17-12-13-18(23)19(14-17)24-22(27)25-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGFXGFTVHCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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